Boletunone B
Description
Boletunone B is a natural product isolated from fungal sources, initially misidentified by Kim et al., who proposed an incorrect structure (Structure 2) based on 1D/2D NMR data . Subsequent revisions by Steglich and Hellwig identified the correct structure (Structure 4), featuring a unique bicyclic sesquiterpene scaffold with a strained α,β-unsaturated ketone moiety . This structural revision was critical due to discrepancies in NMR chemical shifts, particularly in crowded regions of the spectrum, which were resolved through advanced computational methods like density functional theory (DFT) and software-assisted elucidation (StrucEluc) . This compound’s structural complexity, including non-standard correlations (NSCs) in HMBC data, made it a benchmark for testing quantum-mechanical NMR prediction tools .
Properties
Molecular Formula |
C15H20O6 |
|---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
(1S,6S,7S,8S,9R,13S)-7-hydroxy-3,6,9-trimethyl-2-oxo-11,12-dioxatricyclo[6.3.2.01,6]tridec-3-ene-13-carboxylic acid |
InChI |
InChI=1S/C15H20O6/c1-7-4-5-14(3)12(17)9-8(2)6-20-15(14,11(7)16)21-10(9)13(18)19/h4,8-10,12,17H,5-6H2,1-3H3,(H,18,19)/t8-,9+,10-,12-,14-,15+/m0/s1 |
InChI Key |
LBQCWNOYPONBLJ-NHPXSFINSA-N |
Isomeric SMILES |
C[C@H]1CO[C@@]23C(=O)C(=CC[C@]2([C@H]([C@H]1[C@H](O3)C(=O)O)O)C)C |
Canonical SMILES |
CC1COC23C(=O)C(=CCC2(C(C1C(O3)C(=O)O)O)C)C |
Synonyms |
boletunone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Boletunone B vs. Boletunone A
Key Findings :
- This compound’s revision relied on DFT-calculated ¹³C shifts, showing superior agreement for Structure 4 (MAE = 1.9 ppm vs. 3.7 ppm for Structure 2) .
- Boletunone A’s correct structure was identified faster due to fewer NSCs, highlighting differences in computational demand .
This compound vs. Corianlactone and Daphnipaxinin
Key Findings :
- This compound’s solvent modeling (IEF-PCM for DMSO) reduced errors caused by polarity, whereas Daphnipaxinin required explicit solvent sampling for accuracy .
- Corianlactone’s lower MAE reflects its less congested structure, contrasting with this compound’s conformational sensitivity .
Methodological Insights
- DFT Limitations: Residual discrepancies in this compound’s NMR predictions (e.g., δ = 3.77 ppm ¹H signal) stem from incomplete modeling of solvent-specific effects and conformational dynamics .
- StrucEluc Workflow: this compound’s analysis required "Fuzzy Mode" to accommodate NSCs, generating 37,176 structural hypotheses before identifying the correct one .
Q & A
Q. What are the key methodological steps for isolating Boletunone B from natural sources?
this compound is typically isolated via solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). Key steps include:
- Sample preparation : Homogenize fungal material (e.g., Boletus spp.) in solvents like methanol or ethyl acetate .
- Fractionation : Use gradient elution to separate compounds based on polarity.
- Characterization : Confirm identity via NMR, MS, and comparison with literature data .
- Purity validation : Ensure >95% purity using HPLC with UV/Vis or diode-array detection .
Q. How can researchers design an initial bioactivity screening for this compound?
A robust screening framework includes:
- In vitro assays : Test cytotoxicity (e.g., MTT assay), antimicrobial activity (disc diffusion), and enzyme inhibition (e.g., COX-2 for anti-inflammatory potential).
- Dose-response curves : Use 3–5 concentrations to establish IC₅₀ values .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .
- Replication : Minimum triplicate experiments to assess variability .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions often arise from methodological variability. To address this:
- Meta-analysis : Compare studies for differences in assay conditions (e.g., pH, temperature) or cell lines .
- Reproducibility testing : Replicate prior experiments under standardized protocols.
- Statistical rigor : Apply ANOVA or Bayesian analysis to quantify uncertainty .
- Structural analogs : Test if minor structural variations (e.g., stereochemistry) affect activity .
Q. Example Table: Conflicting IC₅₀ Values in Cytotoxicity Studies
| Study | Cell Line | IC₅₀ (µM) | Assay Conditions |
|---|---|---|---|
| A (2020) | HeLa | 12.3 ± 1.2 | RPMI, 37°C, 48h |
| B (2022) | MCF-7 | 32.1 ± 4.5 | DMEM, 5% CO₂, 72h |
| C (2024) | A549 | 8.9 ± 0.7 | FBS-free, 24h |
Key Insight : Variability in culture media and exposure time significantly impacts results .
Q. What advanced techniques can elucidate the mechanism of action of this compound?
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways .
- Molecular docking : Predict binding affinity with proteins (e.g., using AutoDock Vina) and validate via SPR or ITC .
- Knockout models : Use CRISPR-Cas9 to delete putative targets in model organisms (e.g., S. cerevisiae) .
Q. How to optimize synthetic routes for this compound analogs with improved bioavailability?
- Retrosynthetic analysis : Identify key intermediates (e.g., triterpene backbone) for modular synthesis .
- SAR studies : Systematically modify functional groups (e.g., hydroxylation at C-3) and assess solubility (LogP) and permeability (Caco-2 assay) .
- In silico modeling : Predict ADMET properties using tools like SwissADME .
Methodological Challenges
Q. What strategies mitigate variability in spectroscopic data during structural validation?
Q. How to address low yields in this compound extraction from fungal biomass?
- Optimized extraction : Test subcritical water extraction (SWE) or ultrasound-assisted methods .
- Strain selection : Screen fungal strains for higher native production via LC-MS metabolomics .
- Biosynthetic engineering : Overexpress putative P450 genes in heterologous hosts (e.g., Aspergillus spp.) .
Data Interpretation & Reporting
Q. How to contextualize negative results in this compound research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
